molecular formula C12H16O B13075398 2-(2,5-Dimethylphenyl)-2-methylpropanal

2-(2,5-Dimethylphenyl)-2-methylpropanal

Cat. No.: B13075398
M. Wt: 176.25 g/mol
InChI Key: DIOXNPOFCRINKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-2-methylpropanal is an organic compound characterized by its aromatic structure and aldehyde functional group. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry. Its unique structure, featuring a dimethylphenyl group attached to a methylpropanal backbone, makes it a subject of interest for researchers and chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-methylpropanal typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-methylpropanal has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-methylpropanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

    2,5-Dimethylbenzaldehyde: Shares the dimethylphenyl group but lacks the methylpropanal backbone.

    2-Methylpropanal: Contains the aldehyde group but lacks the aromatic ring.

    2-(2,4-Dimethylphenyl)-2-methylpropanal: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness: 2-(2,5-Dimethylphenyl)-2-methylpropanal is unique due to its specific substitution pattern, which influences its reactivity and applications

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-methylpropanal

InChI

InChI=1S/C12H16O/c1-9-5-6-10(2)11(7-9)12(3,4)8-13/h5-8H,1-4H3

InChI Key

DIOXNPOFCRINKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.